N-{(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide
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Overview
Description
N-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylprop-2-enylidene group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves the condensation of a thiazolidine derivative with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiazolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(5E)-5-(2-furylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
- N-[(2E,5E)-5-{[1-(2-Chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Uniqueness
N-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is unique due to its specific structural features, such as the phenylprop-2-enylidene group and the thiazolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12N2O2S2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C14H12N2O2S2/c1-10(17)15-16-13(18)12(20-14(16)19)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3,(H,15,17)/b8-5+,12-9+ |
InChI Key |
PMRIEMUVJGBERB-LRELXJSQSA-N |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S |
Canonical SMILES |
CC(=O)NN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |
Origin of Product |
United States |
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